molecular formula C10H14N5Na2O9P B1418145 Guanosine 5'-monophosphate disodium salt hydrate CAS No. 146894-16-8

Guanosine 5'-monophosphate disodium salt hydrate

Cat. No. B1418145
M. Wt: 425.2 g/mol
InChI Key: MEKWJTZTMVQYSU-CYCLDIHTSA-L
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Description

Guanosine 5’-monophosphate disodium salt hydrate, also known as 5’-GMP-Na2 or 5’-Guanylic acid disodium salt hydrate, is a compound with the empirical formula C10H12N5Na2O8P . It is used in laboratory chemicals and also has applications in food, drug, pesticide, or biocidal products .


Synthesis Analysis

The synthesis of Guanosine 5’-monophosphate disodium salt hydrate involves an antisolvent crystallization process. This process aims to selectively produce each solid form of the compound. The concentrations of the solution and solid forms are monitored by in situ Raman spectroscopy using a calibration tool . The self-assembly of disodium 5′-guanosine monophosphate (Na 2 5′-GMP) is concentration-dependent and occurs at pH 8 .


Molecular Structure Analysis

The molecular structure of Guanosine 5’-monophosphate disodium salt hydrate involves the formation of nanoscale cylinders consisting of hydrogen-bonded G-quartet disks, which are stacked on top of one another . The compound has a molecular weight of 407.18 on an anhydrous basis .


Chemical Reactions Analysis

Guanosine 5’-monophosphate (GMP) is a ribonucleoside monophosphate which upon phosphorylation to GTP becomes incorporated into ribonucleic acids (RNAs) by various RNA polymerase(s) . It can be used to study the modulation of glutamatergic neurotransmission .


Physical And Chemical Properties Analysis

Guanosine 5’-monophosphate disodium salt hydrate is a solid at room temperature . It is soluble in water at a concentration of 50 mg/mL, producing a clear, colorless to faintly yellow solution . The different solid forms of 5′-GMPNa 2 possess different thermodynamic properties, structural arrangement, and crystal habits .

Scientific Research Applications

Application 1: Measurement of Density and Viscosity of Nucleotide

  • Summary of Application: Guanosine 5’-monophosphate disodium salt hydrate is used in the measurement of density and viscosity of nucleotide along with the furanose sugar from 0.0004 to 0.0014mol/kg solution at 288.15, 293.15 and 298.15K at atmospheric pressure .
  • Methods of Application: The compound is dissolved in water to create a solution with a concentration ranging from 0.0004 to 0.0014mol/kg. The solution’s density and viscosity are then measured at different temperatures (288.15, 293.15 and 298.15K) under atmospheric pressure .

Application 2: Detection and Validation of a Transcreener Assay

  • Summary of Application: Guanosine 5’-monophosphate disodium salt hydrate is used in the detection and validation of a transcreener assay for detection of AMP- and GMP-producing enzymes .
  • Methods of Application: The compound is used in a transcreener assay, a type of biochemical assay used to detect and measure the activity of enzymes that produce AMP and GMP .

Application 3: Quantitative Profiling of Nucleotides

  • Summary of Application: Guanosine 5’-monophosphate disodium salt hydrate is used in the preparation of nucleotide standard during the quantitative profiling of nucleotides using capillary IC-MS/MS .
  • Methods of Application: The compound is used as a standard in capillary ion chromatography-tandem mass spectrometry (IC-MS/MS), a technique used for the quantitative profiling of nucleotides .

Application 4: Fuel-Driven Co-Assembly

  • Summary of Application: Guanosine 5’-monophosphate disodium salt hydrate is used in a G-quartet-based nonequilibrium system based on fuel-driven co-assembly with urease .
  • Methods of Application: The compound is co-assembled with urease in the presence of lanthanum (III) ions. This causes a macroscopic dynamic switching between precipitates and hydrogels .
  • Results or Outcomes: This application results in active hydrogels with unusual phase behaviors. These hydrogels hold promise in applications such as fluid confinements and transient electronics .

Application 5: Modulation of Glutamatergic Neurotransmission

  • Summary of Application: Guanosine 5’-monophosphate disodium salt hydrate can be used to study the modulation of glutamatergic neurotransmission .
  • Methods of Application: The compound is used in neuroscience research to understand the role and function of glutamate, a key neurotransmitter in the brain .

Application 6: Transient-Gel-Templated Polymerization

  • Summary of Application: Guanosine 5’-monophosphate disodium salt hydrate is used in a G-quartet-based nonequilibrium system for transient-gel-templated polymerization .
  • Methods of Application: The compound is co-assembled with urease in the presence of lanthanum (III) ions. This causes a macroscopic dynamic switching between precipitates and hydrogels .
  • Results or Outcomes: This application results in active hydrogels with unusual phase behaviors. These hydrogels hold promise in applications such as fluid confinements and transient electronics .

Safety And Hazards

Guanosine 5’-monophosphate disodium salt hydrate should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . It should be stored in a dry place and kept at temperatures below 1°C .

Future Directions

The future directions for research on Guanosine 5’-monophosphate disodium salt hydrate could involve further exploration of its self-assembly properties , as well as its potential applications in food, drug, pesticide, or biocidal products .

properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;;1H2/q;2*+1;/p-2/t3-,5-,6-,9-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKWJTZTMVQYSU-CYCLDIHTSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanosine 5'-phosphate disodium salt hydrate

CAS RN

5550-12-9
Record name 5'-Guanylic acid, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanosine 5'-(disodium phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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